Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate
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Overview
Description
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a formylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,5-a]pyrimidine: Evaluated for its potential as a therapeutic agent in various diseases.
Imidazo[1,2-a]quinoxaline: Studied for its anticancer and neuroprotective properties.
Uniqueness
Methyl 7H-imidazo(1,5-a)imidazol-2-ylimidoformate stands out due to its unique imidazole-based structure, which imparts specific chemical and biological properties
Properties
CAS No. |
88945-42-0 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl (1E)-N-(7H-imidazo[1,2-c]imidazol-2-yl)methanimidate |
InChI |
InChI=1S/C7H8N4O/c1-12-5-9-6-3-11-4-8-2-7(11)10-6/h3-5H,2H2,1H3/b9-5+ |
InChI Key |
CENPLUKSYZEJLB-WEVVVXLNSA-N |
Isomeric SMILES |
CO/C=N/C1=CN2C=NCC2=N1 |
Canonical SMILES |
COC=NC1=CN2C=NCC2=N1 |
Origin of Product |
United States |
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